molecular formula C46H47ClN8O9S B605597 2-((S)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)-N-(4-(2-(2-(2-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)ethoxy)ethoxy)ethoxy)ethoxy)phenyl)acetamide CAS No. 1818885-28-7

2-((S)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)-N-(4-(2-(2-(2-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)ethoxy)ethoxy)ethoxy)ethoxy)phenyl)acetamide

カタログ番号 B605597
CAS番号: 1818885-28-7
分子量: 923.439
InChIキー: RWLOGRLTDKDANT-TYIYNAFKSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ARV-825 is a hetero-bifunctional molecule that is composed of a BRD4 binding moiety joined to an E3 ligase cereblon binding moiety using proteolysis targeting chimera (PROTAC) technology. ARV-825 actively recruits BRD4 to cereblon, resulting in the rapid and efficient degradation of BRD4 by the proteasome (50% maximum degradation at < 1 nM). In Burkitt’s lymphoma cells, ARV-825 reduces c-Myc levels, blocks cell proliferation, and induces apoptosis. The degradation of BRD4 in cells treated with ARV-825 can be blocked with lenalidomide, a competitor for binding to cereblon.
Novel PROTAC consisting of OTX015 (a classic BRD4 binding moiety) and pomalidomide (a third-generation immunomodulatory drug binding to the E3 ubiquitin ligase)
ARV-825 is a PROTAC (proteolysis-targeting chimera). ARV-825 exerts superior lethal activity than bromodomain inhibitor (BETi) against post-myeloproliferative neoplasm secondary (s) AML cells. Co-treatment with ARV-825 and JAK inhibitor ruxolitinib was synergistically lethal against established and PD CD34+ sAML cells. Notably, ARV-825 induced high levels of apoptosis in the in vitro generated ruxolitinib-persister or ruxolitinib-resistant sAML cells. These findings strongly support the in vivo testing of the BRD4-PROTAC based combinations against post-MPN sAML.

科学的研究の応用

Pharmacological Applications

  • Antagonist for Platelet Activating Factor (PAF)

    Derivatives similar to the compound have been shown to inhibit rabbit platelet aggregation induced by PAF and reduce PAF-induced mortality in mice, indicating potential as PAF receptor antagonists. This is evident in compounds like Y-24180, which has shown significant results in clinical trials (Kawakami et al., 1996).

  • Vibrational Spectroscopic Studies

    Vibrational spectroscopic techniques like FT-IR and FT-Raman have been utilized to study the spectroscopic properties of similar compounds. These studies are crucial in understanding the molecular structure and predicting biological activity. Such compounds have been noted for their biological activity due to properties like lower softness value and high electrophilicity index (Kuruvilla et al., 2018).

  • Structural Studies

    Research has focused on understanding the structural properties of such compounds, including the analysis of opened ring derivatives. These studies are pivotal in drug development and modification for enhanced efficacy (Legouin & Burgot, 2000).

Chemical Properties and Synthesis

  • Spectroscopic Analysis and Chemical Synthesis

    There's significant research in understanding the synthesis pathways and spectroscopic properties of related compounds. These studies aid in developing new synthetic methods and improving existing ones for such complex molecules (Weber & Daniel, 1979).

  • Development of Haptens for Pharmacokinetic Studies

    Research in developing haptens for potent PAF receptor antagonists like E6123 highlights the importance of such compounds in pharmacokinetic studies. This helps in understanding the metabolism and distribution of the drug in the body (Miyazawa et al., 1992).

  • Mass Spectrometry and Chromatography Studies

    Mass spectrometry and liquid chromatography/mass spectrometry have been employed to understand the fragmentation patterns and chemical properties of similar compounds. This is essential for drug analysis and quality control (Celma, 1994).

Biological Activity and Therapeutic Potential

  • Antidepressant and Anticonvulsant Activities

    Some derivatives have shown potential as antidepressants and anticonvulsants. This indicates the possibility of such compounds in treating neurological disorders (Fiakpui et al., 1999).

  • Inhibition of Leukotriene-induced Activation

    Research has shown that compounds like Y-24180 can inhibit leukotriene-induced activation in polymorphonuclear leukocytes. This suggests a role in inflammatory conditions and immune response modulation (Komatsu & Amano, 1998).

  • Inhibitory Effects on PAF-induced Reactions

    Some derivatives have been studied for their long-acting antagonistic effects on PAF-induced reactions, indicating their therapeutic potential in conditions like bronchoconstriction and airway hyperresponsiveness (Kagoshima et al., 1997).

生化学分析

Biochemical Properties

ARV-825 plays a crucial role in biochemical reactions by recruiting BRD4 to the E3 ubiquitin ligase cereblon, leading to the ubiquitination and subsequent proteasomal degradation of BRD4 . The compound binds to the bromodomains BD1 and BD2 of BRD4 with high affinity, with dissociation constants (Kd) of 90 nM and 28 nM, respectively . This interaction results in the efficient degradation of BRD4, thereby inhibiting its function in gene transcription regulation .

Cellular Effects

ARV-825 has been shown to exert significant effects on various cell types and cellular processes. In T-cell acute lymphoblastic leukemia (T-ALL) cells, ARV-825 suppresses cell proliferation by arresting the cell cycle and inducing apoptosis . The compound also reduces the viability of gastric cancer cells by inducing cell cycle block and apoptosis . Additionally, ARV-825 influences cell signaling pathways by degrading BRD4, which in turn reduces the levels of c-MYC and polo-like kinase 1 (PLK1) proteins .

Molecular Mechanism

The molecular mechanism of ARV-825 involves its function as a PROTAC, which facilitates the degradation of BRD4 through the ubiquitin-proteasome system . ARV-825 consists of a BRD4 binding group (OTX-015) on one end and a cereblon (CRBN) ubiquitin E3 ligase binding group (pomalidomide) on the other end . This bifunctional molecule brings BRD4 and cereblon into close proximity, leading to the ubiquitination and degradation of BRD4 . The degradation of BRD4 results in the downregulation of c-MYC and other oncogenic proteins, thereby inhibiting cancer cell growth .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ARV-825 have been observed to change over time. Temporal analysis of cell viability demonstrated that ARV-825 moderately suppresses the growth of MCF-7 cells . The compound’s stability and degradation over time have been studied, showing that ARV-825 can sustain the degradation of BRD4 and the suppression of downstream c-MYC . Long-term effects on cellular function include sustained growth arrest and apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of ARV-825 vary with different dosages in animal models. In a multiple myeloma mouse model, ARV-825 exhibited in vivo antitumor activity without overt toxicities . The compound’s efficacy and toxicity were dose-dependent, with higher doses leading to more significant antitumor effects . At very high doses, potential toxic or adverse effects may be observed .

Metabolic Pathways

ARV-825 is involved in metabolic pathways that include the degradation of BRD4 and the modulation of chemokine receptors, cell adhesion, and metabolic targets . The compound’s interaction with BRD4 leads to the downregulation of c-MYC and PLK1, which are critical for cancer cell survival and proliferation . Additionally, ARV-825 affects metabolic flux and metabolite levels by altering the expression of key metabolic enzymes .

Transport and Distribution

ARV-825 is transported and distributed within cells and tissues through its interaction with transporters and binding proteins . The compound’s solubility and bioavailability have been improved by loading it into a self-nanoemulsifying preconcentrate (ARV-SNEP), which enhances its distribution and efficacy in vivo . ARV-825’s localization and accumulation within cells are influenced by its binding to BRD4 and cereblon .

Subcellular Localization

The subcellular localization of ARV-825 is primarily within the nucleus, where it exerts its activity by degrading nuclear BRD4 . The compound’s targeting signals and post-translational modifications direct it to specific compartments, such as the nucleus, where it interacts with BRD4 and cereblon . This localization is crucial for its function in regulating gene expression and cell cycle progression .

特性

IUPAC Name

2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]-N-[4-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H47ClN8O9S/c1-26-27(2)65-46-39(26)41(29-7-9-30(47)10-8-29)50-35(42-53-52-28(3)54(42)46)25-38(57)49-31-11-13-32(14-12-31)64-24-23-63-22-21-62-20-19-61-18-17-48-34-6-4-5-33-40(34)45(60)55(44(33)59)36-15-16-37(56)51-43(36)58/h4-14,35-36,48H,15-25H2,1-3H3,(H,49,57)(H,51,56,58)/t35-,36?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWLOGRLTDKDANT-TYIYNAFKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NC4=CC=C(C=C4)OCCOCCOCCOCCNC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O)C8=CC=C(C=C8)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)NC4=CC=C(C=C4)OCCOCCOCCOCCNC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O)C8=CC=C(C=C8)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H47ClN8O9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

923.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-((S)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)-N-(4-(2-(2-(2-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)ethoxy)ethoxy)ethoxy)ethoxy)phenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-((S)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)-N-(4-(2-(2-(2-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)ethoxy)ethoxy)ethoxy)ethoxy)phenyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-((S)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)-N-(4-(2-(2-(2-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)ethoxy)ethoxy)ethoxy)ethoxy)phenyl)acetamide
Reactant of Route 4
2-((S)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)-N-(4-(2-(2-(2-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)ethoxy)ethoxy)ethoxy)ethoxy)phenyl)acetamide
Reactant of Route 5
2-((S)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)-N-(4-(2-(2-(2-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)ethoxy)ethoxy)ethoxy)ethoxy)phenyl)acetamide
Reactant of Route 6
2-((S)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)-N-(4-(2-(2-(2-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)ethoxy)ethoxy)ethoxy)ethoxy)phenyl)acetamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。